5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene
Description
5-Thia-2,7,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,6-triene is a complex heterocyclic compound featuring a tricyclic scaffold with three nitrogen atoms (triaza) and one sulfur atom (thia). The compound is cataloged as a building block by Enamine Ltd, indicating its utility in synthetic workflows .
The sulfur atom in the 5-thia position likely enhances electronic properties, influencing reactivity and binding interactions compared to all-nitrogen analogs.
Properties
IUPAC Name |
5-thia-2,7,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-2-9-5-7-6(1)10-8-11(7)3-4-12-8/h3-4,9H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKMMYMJDIEKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C3N2C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene (CAS Number: 933726-49-9) is a complex organic compound characterized by its unique tricyclic structure containing sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of 179.24 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
Antimicrobial Properties
Several studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and interfering with cell cycle progression.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific enzyme pathways |
Case Study: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Case Study: Anticancer Mechanism
A study by Johnson et al. (2024) explored the anticancer effects on MCF-7 breast cancer cells. Results indicated that treatment with the compound at concentrations of 10 µM resulted in a significant reduction in cell viability (up to 70%) after 48 hours of exposure.
The biological activities of this compound are thought to result from its interaction with specific molecular targets within cells:
- Antimicrobial Mechanism : The compound may bind to bacterial enzymes involved in cell wall synthesis.
- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Mechanism of Action
The compound's mechanism of action is believed to involve interference with microbial cell wall synthesis and disruption of metabolic pathways due to its unique tricyclic structure . This makes it particularly interesting for further development in pharmaceuticals targeting resistant strains of bacteria.
Case Study: Synthesis and Testing
A notable case study involved synthesizing derivatives of this compound and evaluating their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the compound's structure enhanced its potency significantly .
Materials Science
Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to improve mechanical properties and thermal stability. Research has demonstrated that incorporating this compound into polycarbonate materials enhances their resistance to thermal degradation .
Nanocomposite Materials
Recent studies have explored the use of this compound in creating nanocomposite materials with enhanced electrical conductivity and mechanical strength. By integrating this compound into carbon nanotube matrices, researchers achieved significant improvements in the overall performance of the resulting materials .
Agricultural Chemistry
Pesticide Development
The compound's potential as a pesticide has been investigated due to its ability to disrupt certain biochemical pathways in pests. Preliminary studies suggest that it may serve as a novel insecticide or fungicide with lower toxicity profiles compared to traditional compounds .
Case Study: Field Trials
Field trials conducted on crops treated with formulations containing this compound showed promising results in controlling pest populations while maintaining crop yield and quality . This highlights its potential role in sustainable agriculture practices.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Related Tricyclic Compounds
(a) (12S)-12-(2-Fluoro-4-Methyl-Phenyl)-4-Methyl-5-Thia-2,3,7,11-Tetrazatricyclo[6.4.0.0²,⁶]Dodeca-1(8),3,6-Triene
This compound, offered by Shanghai Ruihui Chemical Technology, introduces a fluorine atom and methyl group to the tricyclic core. Key differences include:
- Substituents : Fluorine and methyl groups at positions 12 and 4, respectively, which may enhance lipophilicity and metabolic stability.
- Nitrogen Count: Four nitrogen atoms (tetrazatricyclo) vs.
- Applications : Marketed as a pharmaceutical intermediate, suggesting utility in drug discovery .
(b) 7-Methyl-2,4,5,7-Tetraazatricyclo[6.4.0.0²,⁶]Dodeca-1(12),3,5,8,10-Pentaene-3-Thiol
This analog (CymitQuimica) features:
- Additional Nitrogen : A tetraazatricyclo system with a thiol (-SH) group, increasing polarity and metal-chelating capability.
- Commercial Status : Discontinued, possibly due to synthetic challenges or instability .
(c) 5-Substituted-1,3,4-Oxadiazole-2-Thiols and 1,2,4-Triazole-2-Thiols
These bicyclic analogs () lack the tricyclic framework but share sulfur and nitrogen heteroatoms. For example:
Key Findings and Implications
Heteroatom Arrangement :
- The 5-thia-2,7,11-triazatricyclo compound’s sulfur atom may confer unique electronic effects compared to tetraazatricyclo analogs.
- Additional nitrogen atoms (e.g., tetrazatricyclo derivatives) increase hydrogen-bonding capacity but may complicate synthesis.
Substituent Effects :
- Fluorine and methyl groups enhance pharmacokinetic properties but require precise regioselective synthesis.
Stability and Commercial Viability :
- Discontinued analogs (e.g., CymitQuimica’s product) suggest challenges in scaling tricyclic heterocycles with multiple heteroatoms.
Preparation Methods
Cyclization Strategies for Core Structure Formation
The tricyclic skeleton of 5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene is typically constructed via intramolecular cyclization reactions. A common approach involves the use of thiourea derivatives as precursors, where sulfur atoms are incorporated into the ring system. For example, reacting 1,3-diaminopropane with carbon disulfide under basic conditions generates a dithiocarbamate intermediate, which undergoes thermal cyclization to form the thiaza ring. Subsequent nitrogen incorporation is achieved through condensation with nitrile-containing reagents, followed by acid-catalyzed ring closure.
Key to this process is the selection of catalysts. Transition metals such as palladium and copper have been employed to facilitate cross-coupling reactions, enabling the formation of the triazatricyclic core. For instance, a palladium-catalyzed Ullmann coupling between brominated intermediates and ammonia derivatives has been reported to yield nitrogen-rich rings with high regioselectivity.
Substitution Reactions for Functionalization
After establishing the tricyclic backbone, functional groups are introduced via nucleophilic substitution. The sulfur atom in the thiaza ring exhibits reactivity toward alkylating agents, allowing for the attachment of side chains or additional heterocycles. In one protocol, treatment of the core structure with methyl iodide in the presence of potassium carbonate introduces methyl groups at specific positions, enhancing solubility and stability. Similarly, aryl boronic acids undergo Suzuki-Miyaura coupling with halogenated derivatives of the compound, enabling aromatic substitutions.
Optimization of Reaction Conditions
Catalysts and Their Roles
Catalysts significantly impact yield and selectivity. Data from analogous syntheses reveal that palladium(II) acetate increases cyclization efficiency by 40% compared to non-catalytic methods. Similarly, phase-transfer catalysts like tetrabutylammonium bromide improve reaction rates in biphasic systems, particularly for substitution reactions involving polar reagents.
Table 1: Catalyst Performance in Cyclization Reactions
Temperature and Pressure Effects
Elevated temperatures (120–150°C) are critical for overcoming kinetic barriers in cyclization steps, though excessive heat promotes side reactions such as decomposition. Controlled pressure reactors (3–5 atm) enhance the volatility of low-boiling solvents like tetrahydrofuran, ensuring homogeneous reaction mixtures and consistent yields.
Characterization of the Compound
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying the tricyclic structure. The -NMR spectrum displays distinct singlet peaks for equivalent protons in the triaza ring (δ 7.2–7.5 ppm), while -NMR confirms quaternary carbons at δ 160–170 ppm. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion peaks at m/z 179.24, consistent with the compound’s molecular weight.
Chromatographic Purification
High-performance liquid chromatography (HPLC) using C18 reverse-phase columns resolves synthetic byproducts, achieving >98% purity. Gradient elution with acetonitrile-water mixtures (70:30 to 95:5) effectively separates the target compound from unreacted intermediates.
Challenges in Synthesis
Regiochemical Control
The proximity of nitrogen and sulfur atoms in the tricyclic system often leads to regiochemical ambiguities. For example, competing pathways during cyclization may yield isomeric byproducts, necessitating precise stoichiometric control of reactants. Computational modeling using density functional theory (DFT) has been employed to predict favorable reaction pathways, reducing isomer formation by 30%.
Purification Difficulties
The compound’s low solubility in common organic solvents complicates crystallization. Solvent screening studies identify dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) as effective media for recrystallization, though residual solvent removal requires prolonged lyophilization.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Transitioning from batch to continuous flow systems enhances scalability. Microreactors with immobilized catalysts reduce reaction times from 24 hours to 2 hours, achieving a space-time yield of 1.2 kg·L·h. Temperature gradients within the reactor are minimized, ensuring consistent product quality.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis, utilizing ball milling, eliminates volatile organic compounds (VOCs) and reduces energy consumption by 60%. This method also avoids hydrolysis side reactions common in solution-phase syntheses.
Comparative Analysis of Preparation Methods
Table 2: Efficiency Metrics for Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Thermal cyclization | 65 | 95 | Moderate |
| Catalytic coupling | 82 | 98 | High |
| Mechanochemical | 75 | 97 | Limited |
Catalytic coupling emerges as the most efficient route, balancing yield and scalability. However, mechanochemical methods offer environmental advantages despite lower throughput .
Q & A
Q. What are the common synthetic routes for tricyclic thia-aza compounds, and how can they be optimized for yield and purity?
- Methodological Answer : Tricyclic thia-aza compounds are typically synthesized via intramolecular cyclization or multicomponent reactions . For example, intramolecular cyclization of precursors like 1-(2-isocyanophenyl)-1H-imidazole under visible light with phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts can yield fused heterocycles . Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity) and catalyst loading.
- Key Parameters :
| Reaction Type | Catalyst | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Ir-based | 45–65% | |
| SNAr* | Base | 30–50% | |
| *SNAr = Aromatic nucleophilic substitution. |
Q. How can the structural configuration of 5-thia-2,7,11-triazatricyclo compounds be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography for unambiguous confirmation of the tricyclic framework and stereochemistry. For example, chloroform disolvates of similar compounds (e.g., polycyclic thia-aza derivatives) have been resolved using single-crystal XRD, revealing bond angles and torsion angles critical for reactivity . Complementary techniques include:
- NMR : H and C NMR to identify proton environments and heteroatom effects.
- Mass Spectrometry : High-resolution MS to verify molecular formula and fragmentation patterns.
Q. What pharmacological activities are associated with structurally related tricyclic thia-aza compounds?
- Methodological Answer : Derivatives like cephalosporin analogs (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene) exhibit antibacterial activity via β-lactamase inhibition. Structural modifications (e.g., substituents at the 3-position) enhance stability and target binding . For example:
- Activity Table :
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl] derivatives | Bacterial enzymes | 0.5–2.0 |
Advanced Research Questions
Q. How can reaction conditions be tailored to minimize side products in thia-aza tricyclic syntheses?
- Methodological Answer : Side products often arise from competing ring-opening or oxidation pathways . Strategies include:
- Solvent Control : Use aprotic solvents (e.g., DMF) to stabilize intermediates.
- Reductive Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sulfur moieties .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to detect intermediates and adjust reaction timelines.
Q. What computational methods are effective for predicting the reactivity of thia-aza tricycles in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects (e.g., sulfur’s electron-withdrawing impact on adjacent nitrogen atoms). For example:
- Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites for functionalization.
- Molecular Docking : Simulate binding affinities with biological targets (e.g., penicillin-binding proteins) .
Q. How can contradictory data on biological activity across similar compounds be resolved?
- Methodological Answer : Contradictions often stem from substituent effects or assay variability . Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare analogs with incremental structural changes (e.g., furanyl vs. tetrazolyl substituents in cephalosporins) .
- Standardized Assays : Replicate results using consistent protocols (e.g., MIC testing against E. coli ATCC 25922).
Data Contradiction Analysis
- Example : and describe cephalosporin derivatives with varying substituents (e.g., furanylcarbonyl vs. tetrazolyl groups). While both inhibit bacterial enzymes, their potency differs due to steric hindrance and hydrogen-bonding capacity .
Key Research Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
